N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule. Based on its structure, it seems to contain a benzodioxole group, which is a type of aromatic ether . It also contains a dimethylamino group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, the dimethylamino group is a nucleophile and can participate in reactions with electrophiles . The benzodioxole group is an aromatic system and can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by the compound’s molecular structure .作用机制
Target of Action
The primary target of F6414-1901, also known as vorolanib, is the vascular endothelial growth factor receptor (VEGFR) . VEGFR is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the process of new blood vessel formation. By inhibiting VEGFR, vorolanib can effectively control the growth and spread of cells, particularly in the context of diseases like wet age-related macular degeneration .
Mode of Action
F6414-1901 acts as a pan-VEGFR inhibitor, meaning it has activity against all VEGF receptors . It binds to these receptors, preventing the binding of vascular endothelial growth factors (VEGFs). This inhibition disrupts the downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The key biochemical pathway affected by F6414-1901 is the VEGF signaling pathway. VEGF is a potent mediator of angiogenesis, and its interaction with VEGFR triggers a cascade of events leading to the proliferation and migration of endothelial cells, promoting blood vessel formation . By inhibiting VEGFR, F6414-1901 disrupts this pathway, thereby controlling angiogenesis .
Pharmacokinetics
The pharmacokinetics of F6414-1901 have been studied in preclinical trials. It is delivered via a bioerodible intravitreal insert, designed to provide sustained, zero-order release of the drug over a period of approximately 9 months . This method of delivery ensures that the drug is released at a constant rate, maintaining therapeutic levels in the target tissues for an extended period . The systemic exposure of vorolanib was found to be below its half-maximal inhibitory concentration for VEGFR2, supporting the systemic safety observed in clinical trials .
Result of Action
The inhibition of VEGFR by F6414-1901 results in the reduction of angiogenesis. This is particularly beneficial in conditions like wet age-related macular degeneration, where abnormal blood vessel growth in the retina leads to vision loss . By controlling this growth, F6414-1901 can help preserve vision and reduce the progression of the disease .
安全和危害
未来方向
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-23(2)15-6-4-14(5-7-15)16(24)11-22-20(26)19(25)21-10-13-3-8-17-18(9-13)28-12-27-17/h3-9,16,24H,10-12H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICQMKSNXZJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。